TCO-PEG5 NHS ester

Description

Contextualization within Modern Bioconjugation Chemistry

Modern bioconjugation chemistry focuses on the creation of stable covalent linkages between biomolecules or between biomolecules and synthetic materials. This field is crucial for developing a wide range of tools and therapeutics, such as targeted drug delivery systems, diagnostic agents, and biomaterial functionalization. axispharm.commolecularcloud.org Traditional bioconjugation methods often suffer from limitations such as lack of specificity, slow reaction kinetics, or the requirement for harsh reaction conditions that can damage sensitive biomolecules. broadpharm.com The emergence of bioorthogonal chemistry, particularly click chemistry, has revolutionized this field by providing highly efficient, selective, and biocompatible reactions. broadpharm.comiris-biotech.de TCO-PEG5 NHS ester, by incorporating a bioorthogonal TCO group and a widely used amine-reactive NHS ester, fits squarely into this modern approach, allowing for controlled and efficient conjugation under mild conditions. conju-probe.comaxispharm.com

Overview of this compound's Structural Features and Reactivity Modalities

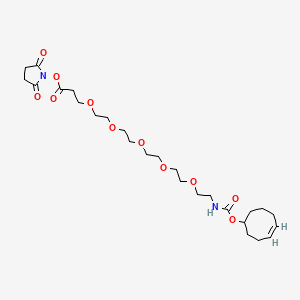

This compound is composed of three key structural components:

Trans-Cyclooctene (B1233481) (TCO) Moiety: The TCO group is a strained cyclic alkene that is highly reactive towards tetrazines via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction. conju-probe.combroadpharm.combroadpharm.comiris-biotech.denih.gov This reaction is a prime example of bioorthogonal click chemistry, characterized by its exceptionally fast kinetics, high selectivity, and catalyst-free nature, making it suitable for reactions in complex biological environments. conju-probe.combroadpharm.comiris-biotech.denih.gov The reaction between TCO and tetrazine results in the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas as the only byproduct. broadpharm.comnih.gov The reactivity of TCO can be influenced by its structure, with axial TCO isomers sometimes exhibiting higher reactivity. sigmaaldrich.com

PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) chain, specifically a pentaethylene glycol (PEG5) unit in this case, serves as a flexible, hydrophilic spacer. conju-probe.combroadpharm.com PEG linkers are widely used in bioconjugation to enhance the solubility of hydrophobic molecules, reduce aggregation, minimize steric hindrance between conjugated entities, and improve the pharmacokinetic properties of conjugates by increasing hydrodynamic size and reducing non-specific binding and immunogenicity. conju-probe.comaxispharm.commolecularcloud.orgbroadpharm.comadcreview.com The PEG5 unit provides a defined length and flexibility to the linker, which can be important for optimizing the interaction and function of the conjugated molecules. precisepeg.com

NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (-NH2) under mild conditions, typically in aqueous buffers at slightly alkaline pH (pH 7-9). glenresearch.comneb.comthermofisher.comnih.gov This reaction forms a stable amide bond, releasing N-hydroxysuccinimide as a leaving group. glenresearch.comthermofisher.com The NHS ester reaction is a common and effective method for functionalizing proteins (via lysine (B10760008) residues), peptides, and other amine-containing molecules. broadpharm.comglenresearch.comneb.com However, NHS esters are susceptible to hydrolysis in aqueous solutions, particularly at higher pH, which competes with the desired aminolysis reaction. thermofisher.comnih.govthermofisher.com Therefore, reactions involving NHS esters are typically performed at controlled pH and temperature, and using an excess of the NHS ester can help drive the reaction towards completion. neb.comthermofisher.com

The combination of these three components in this compound provides a powerful heterobifunctional tool. The NHS ester allows for facile conjugation to amine-containing molecules, while the incorporated PEG5 spacer imparts favorable solubility and pharmacokinetic properties. The unique TCO handle then provides a highly selective and fast reaction partner for subsequent conjugation with tetrazine-functionalized molecules via bioorthogonal click chemistry. axispharm.com This dual reactivity and the properties conferred by the PEG linker make this compound a versatile building block in the design and synthesis of complex molecular architectures for various applications in chemical biology and beyond. chemimpex.comchemimpex.com

While specific detailed research findings solely focused on the chemical properties or reaction kinetics of this compound itself, isolated from specific applications, are not extensively detailed in the provided search results, the general principles governing the reactivity of TCO groups conju-probe.combroadpharm.comiris-biotech.denih.gov, PEG linkers axispharm.commolecularcloud.orgbroadpharm.comadcreview.com, and NHS esters glenresearch.comneb.comthermofisher.comnih.govthermofisher.com are well-established and form the basis of its utility. Studies often focus on the performance of conjugates created using such linkers in specific biological contexts broadpharm.comresearchgate.netacs.org, rather than isolated chemical data of the linker itself. However, the high reaction rates of TCO-tetrazine click chemistry (ranging from approximately 800 M⁻¹s⁻¹ to 30000 M⁻¹s⁻¹) broadpharm.comiris-biotech.detcichemicals.com and the well-characterized amine reactivity of NHS esters glenresearch.comthermofisher.com are fundamental to the function of this compound as a bioconjugation reagent. The stability of NHS esters is pH-dependent, with hydrolysis occurring more rapidly at higher pH thermofisher.comthermofisher.com.

| Component | Functional Group | Reactivity Partner | Reaction Type | Key Outcome |

| TCO Moiety | Alkyne (strained) | Tetrazine | Inverse Electron-Demand Diels-Alder (IEDDA) | Stable Dihydropyridazine Linkage, N₂ release |

| NHS Ester | Activated Ester | Primary Amine (-NH₂) | Nucleophilic Acyl Substitution (Amidation) | Stable Amide Bond |

| PEG5 Spacer | Ether Chain | N/A (provides spacing) | N/A | Enhanced Solubility, Reduced Steric Hindrance |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N2O11/c29-23-8-9-24(30)28(23)39-25(31)10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-27-26(32)38-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,27,32)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCATQDGRIRBQD-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Principles of Tco Peg5 Nhs Ester Reactivity

N-Hydroxysuccinimide (NHS) Ester Acyl Substitution Chemistry for Primary Amine Conjugation

The NHS ester group is a highly reactive moiety commonly used for the modification of primary amines in biological systems, such as proteins and peptides.

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond between the molecule bearing the primary amine and the rest of the NHS ester-containing molecule nih.govwikipedia.orgfishersci.nosigmaaldrich.comnih.govciteab.comtaflanelektronik.com. This coupling reaction releases NHS as a weak acid nih.govwikipedia.orgfishersci.no.

The efficiency of NHS ester reactions with primary amines is significantly influenced by pH. The reaction is strongly pH-dependent because the nucleophilicity of the amine group is dependent on its deprotonation state wikipedia.orgfishersci.no. At low pH, primary amines are protonated and thus less nucleophilic, which hinders the reaction wikipedia.orgfishersci.no. The optimal pH range for NHS ester conjugation with primary amines is typically between 7.2 and 9, with some sources suggesting optimal ranges like 8.3-8.5 or 7.5-9.0 wikipedia.orgfishersci.nosigmaaldrich.comnih.govtaflanelektronik.comfishersci.nocenmed.com.

A significant competing reaction in aqueous environments is the hydrolysis of the NHS ester. Water molecules can also act as nucleophiles, attacking the carbonyl carbon and leading to the cleavage of the ester and the release of the carboxylic acid and NHS fishersci.nonih.govcenmed.comwikipedia.orgsdsc.edufishersci.atbioglyco.comnih.govfishersci.ca. This hydrolysis competes directly with the desired reaction with primary amines, reducing the yield of the conjugated product cenmed.comwikipedia.orgsdsc.edubioglyco.com. The rate of hydrolysis increases with increasing pH fishersci.nonih.govcenmed.comwikipedia.orgsdsc.edufishersci.atbioglyco.comnih.govfishersci.ca. For instance, the half-life of hydrolysis for NHS esters can decrease significantly as the pH rises. fishersci.nonih.govnih.gov.

| pH | Temperature (°C) | Approximate Hydrolysis Half-life | Source |

| 7.0 | 0 | 4-5 hours | fishersci.nonih.gov |

| 8.6 | 4 | 10 minutes | fishersci.nonih.gov |

| 8.5 | Not specified | < 14 minutes (for monolayer) | wikipedia.org |

Other nucleophiles present in the reaction mixture, such as hydroxyl groups (e.g., on serine, threonine, and tyrosine residues) and sulfhydryl groups (e.g., on cysteine residues), can also react with NHS esters, although the resulting ester or thioester bonds are generally less stable than the amide bonds formed with primary amines and can be subject to hydrolysis or displacement nih.govwikipedia.orginvivochem.com. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester fishersci.nofishersci.nonih.govcharchem.org.

NHS esters primarily target and react with primary aliphatic amine groups nih.govtaflanelektronik.com. In the context of protein bioconjugation, the primary amine groups available for reaction are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the protein's N-terminus fishersci.nosigmaaldrich.comnih.govciteab.comtaflanelektronik.comsdsc.edunih.govcharchem.orgnih.govcenmed.com. The reaction with both types of amines results in the formation of stable amide bonds taflanelektronik.comcenmed.com.

While NHS esters show selectivity for primary amines over other functional groups in proteins, the presence of multiple lysine residues in most proteins means that conjugation with NHS esters often leads to heterogeneous labeling, with the modification occurring at various lysine sites and potentially the N-terminus cenmed.com. The relative reactivity of the N-terminal amine compared to lysine ε-amines can be influenced by pH due to differences in their pKa values; however, achieving site-specific labeling solely through pH control can be complex and depends on the specific protein and reaction conditions wikipedia.orgnih.govinvivochem.com. Lysine residues are frequently more numerous and may be more solvent-exposed than the N-terminus, making them readily accessible targets for NHS ester reagents wikipedia.orgnih.govnih.govcharchem.orgcenmed.com.

Trans-Cyclooctene (B1233481) (TCO) in Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The trans-cyclooctene (TCO) moiety is a strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, particularly with tetrazines.

The reaction between a TCO and a tetrazine is a prime example of an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as tetrazine ligation fishersci.caamericanelements.comnih.govthegoodscentscompany.comfishersci.ca. In this reaction, the electron-deficient tetrazine acts as the diene, and the electron-rich, strained trans-cyclooctene acts as the dienophile americanelements.com. The cycloaddition proceeds through a transition state involving the interaction between the lowest unoccupied molecular orbital (LUMO) of the tetrazine and the highest occupied molecular orbital (HOMO) of the TCO americanelements.com.

Following the initial [4+2] cycloaddition, the resulting bicyclic intermediate undergoes a rapid retro-Diels-Alder reaction, extruding nitrogen gas (N2) fishersci.caamericanelements.comnih.govthegoodscentscompany.comfishersci.ca. This irreversible elimination of a stable gas is a key driving force for the reaction and renders the ligation product stable americanelements.comthegoodscentscompany.com. The IEDDA cycloaddition step is generally considered the rate-determining step of the tetrazine ligation americanelements.com.

The TCO-tetrazine ligation is notable for its exceptionally fast reaction kinetics, making it one of the fastest bioorthogonal reactions known fishersci.caamericanelements.comnih.govthegoodscentscompany.comfishersci.ca. It is often referred to as a "third generation" click chemistry method due to its rapid rate, bioorthogonality, and catalyst-free nature fishersci.caamericanelements.com. The reaction proceeds efficiently under mild, physiological conditions, including in aqueous media and complex biological environments, without the need for potentially cytotoxic metal catalysts like copper, which are required for some other click reactions fishersci.canih.govthegoodscentscompany.com.

The rapid second-order reaction rates, reported to be in the range of approximately 800 M-1s-1 to 30000 M-1s-1, and even up to 10^7 M-1s-1 in some instances, are significantly higher than those of other common bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) fishersci.caamericanelements.comnih.govthegoodscentscompany.comfishersci.ca. This kinetic advantage allows the reaction to be effectively carried out at low reactant concentrations, which is particularly beneficial for biological applications involving dilute biomolecules fishersci.ca.

The bioorthogonality of the TCO-tetrazine ligation means that the reactive partners (TCO and tetrazine) react specifically and efficiently with each other without undergoing significant side reactions with the native functional groups commonly found in biological systems, such as amines, thiols, hydroxyls, and carboxylic acids fishersci.canih.gov. This high selectivity, combined with fast kinetics and biocompatibility, makes the TCO-tetrazine ligation an invaluable tool for various applications, including live cell imaging, in vivo tracking, and the construction of stable bioconjugates fishersci.canih.govthegoodscentscompany.com.

| Bioorthogonal Reaction Pair | Approximate Rate Constant (M-1s-1) | Catalyst Required | Bioorthogonal | Source |

| TCO + Tetrazine | 800 - 30000 (up to 107) | No | Yes | fishersci.caamericanelements.comnih.govthegoodscentscompany.comfishersci.ca |

| Alkyne + Azide (B81097) (CuAAC) | Moderate | Yes (Cu) | No (Cu toxicity) | fishersci.ca |

| Cyclooctyne + Azide (SPAAC) | Moderate | No | Yes | fishersci.ca |

Stereoisomeric Considerations of TCO in Bioconjugation

Trans-cyclooctene (TCO) and cis-cyclooctene (CCO) are geometric isomers. The trans isomer possesses significant ring strain, which is substantially higher than that of the cis isomer. This increased strain is crucial for the high reactivity of TCO in strain-promoted bioorthogonal reactions. Studies have shown that TCO is significantly more reactive than CCO in IEDDA reactions with tetrazines, with reported rate enhancements of up to 7-fold.

Beyond the cis/trans isomerism, functionalized TCO derivatives can also exhibit stereoisomerism related to substituents on the cyclooctene (B146475) ring, leading to axial and equatorial isomers. The stereochemistry of these functional groups can influence the reactivity of the TCO moiety in bioconjugation reactions. Research findings indicate that the axial isomer of functionalized TCOs can be more reactive towards tetrazines than the corresponding equatorial isomer. For instance, the axial isomer has been reported to be approximately 1.1 kcal/mol higher in energy than the equatorial isomer, contributing to a higher reaction rate, experimentally observed as being up to four times greater. Similarly, diastereomeric forms, such as the syn- and anti-diastereomers of dioxolane-fused TCO (d-TCO), have shown differences in reactivity, with the syn-diastereomer exhibiting a slightly higher rate constant. These stereochemical nuances highlight the importance of controlling isomer formation during the synthesis of TCO-containing bioconjugation reagents to ensure optimal reactivity and consistent conjugation outcomes.

Role of the Polyethylene (B3416737) Glycol (PEG5) Spacer in Conjugate Design

The polyethylene glycol (PEG5) chain in TCO-PEG5 NHS ester serves as a flexible spacer arm connecting the TCO and NHS ester functionalities. PEG is a well-established component in bioconjugation due to its favorable properties, including hydrophilicity, biocompatibility, and low immunogenicity.

The inclusion of a PEG spacer significantly enhances the aqueous solubility of the this compound reagent and the resulting bioconjugates. The repeating ethylene (B1197577) glycol units in PEG form hydrogen bonds with water molecules, facilitating dissolution in aqueous buffers, which are commonly used in biological experiments and conditions. This increased hydrophilicity is particularly beneficial when conjugating hydrophobic molecules or working with biomolecules in physiological environments. Furthermore, PEG chains are known to reduce non-specific binding interactions between the conjugated molecule and other biological components or surfaces. This "stealth" effect is attributed to the hydration shell formed around the PEG chain, which minimizes protein adsorption and reduces potential for aggregation.

The flexible nature of the PEG5 spacer provides spatial separation between the TCO and NHS ester reactive groups and the molecules they are conjugated to. This flexibility and separation help to mitigate steric hindrance, allowing the reactive moieties to more easily access their target molecules and participate in conjugation reactions. By providing a flexible link, the PEG spacer ensures that the TCO and NHS ester can orient effectively for their respective reactions (with tetrazines and amines), improving reaction efficiency and yield, especially when conjugating to large or complex biomolecules.

Compound Identifiers

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CID numbers.

| Compound Name | PubChem CID |

| trans-Cyclooctene | 5463599 |

| N-Hydroxysuccinimide | 80170 |

| This compound | Not readily available in searched databases |

Note: While the individual components trans-cyclooctene and N-hydroxysuccinimide have assigned PubChem CIDs, a definitive PubChem CID specifically for the complete this compound compound was not consistently found across the searched databases, with some sources associating a CAS number (1682653-80-0) with the tetrazine analog instead.

Data Table

While detailed quantitative reaction rate data specifically for this compound with a particular tetrazine or for its NHS ester reaction efficiency were not consistently available across the search results to construct a specific data table for this compound, research findings highlight the relative reactivity differences influenced by TCO stereochemistry.

| TCO Isomer/Diastereomer | Relative Reactivity (vs. Equatorial or Anti) | Source Type of Finding |

| Axial TCO | ~4x greater than equatorial | Experimental/DFT |

| Syn d-TCO | ~1.2x greater than anti d-TCO | Experimental |

| trans-Cyclooctene | ~7x greater than cis-cyclooctene | Experimental |

These findings underscore the impact of subtle structural variations on the reactivity of the TCO moiety in bioorthogonal reactions.

Methodological Frameworks for Tco Peg5 Nhs Ester Mediated Conjugation

Strategies for Site-Specific and Random Bioconjugation of Proteins and Peptides

The reaction of the NHS ester group with primary amines allows for both random and, under specific conditions, site-selective labeling of proteins and peptides.

The NHS ester functional group of TCO-PEG5 NHS ester reacts efficiently with primary amines (-NH2) present in proteins and peptides. uni.lusigmaaldrich.combroadpharm.com The primary amines available for conjugation typically include the ε-amino groups of lysine (B10760008) residues and the N-terminus of each polypeptide chain. chemsrc.combroadpharm.com This reaction forms a stable, irreversible amide bond, effectively conjugating the TCO-PEG5 moiety to the protein. sigmaaldrich.com

TCO-PEG-NHS esters, including this compound, are widely used for amine-specific labeling of various biomolecules such as proteins, peptides, and antibodies. labsolu.cauni.luchemsrc.comsigmaaldrich.com Antibodies, in particular, contain multiple lysine residues, making them suitable targets for labeling with NHS-activated PEG reagents. broadpharm.com This amine reactivity allows for the incorporation of the TCO handle onto antibodies and other proteins, which can then be utilized in pretargeting strategies or for creating antibody-drug conjugates (ADCs) and imaging agents through subsequent click reactions with tetrazine-modified molecules. labsolu.casigmaaldrich.com

While conjugation to lysine residues often results in random labeling due to the presence of multiple lysines on a protein surface, strategies exist to achieve more controlled or site-specific modification. Although not exclusive to this compound, general methods for site-specific labeling using NHS esters or related chemistry on N-terminal cysteine residues have been explored. However, the primary reaction of this compound with proteins typically targets available lysine residues, leading to a distribution of TCO labels across these sites.

Controlling the stoichiometry and degree of labeling (DOL), which refers to the average number of TCO-PEG5 molecules conjugated per protein molecule, is crucial for optimizing the properties and performance of bioconjugates. The DOL in NHS ester-mediated conjugations can be influenced by several factors, including the molar ratio of the activated ester reagent to the protein, the reaction time, temperature, and pH.

Studies have shown that increasing the molar excess of the NHS ester reagent relative to the protein can lead to a higher degree of labeling. For instance, conjugating an antibody with varying equivalents of a TCO-PEG4-NHS ester resulted in different TCO-to-antibody ratios depending on the excess of the reagent used. Careful control of the reaction conditions and reagent concentration is necessary to achieve a desired DOL, balancing the extent of labeling with potential impacts on protein function or solubility. Purification steps, such as desalting or ultrafiltration, are typically employed after the conjugation reaction to remove excess unconjugated reagent and control the final conjugate composition. uni.lu

This compound is a valuable reagent in post-synthetic modification strategies for biomolecules. The NHS ester allows for the initial attachment of the TCO handle to a protein or peptide after its synthesis or purification. uni.lu This pre-functionalization with TCO enables subsequent bioorthogonal reactions with tetrazine-containing molecules. This two-step approach is particularly useful for applications like pretargeted imaging or delivery, where the targeting biomolecule (labeled with TCO) is administered first, followed by a smaller molecule carrying a payload (labeled with tetrazine) that "clicks" onto the pre-targeted molecule at the site of interest.

The ability to perform the TCO labeling post-synthesis provides flexibility in designing complex bioconjugates and allows for the modification of sensitive biomolecules under relatively mild conditions. uni.lu Activated esters like NHS esters are useful in postpolymerization modification and the synthesis of polymer-biomolecular conjugates.

Optimization of Reaction Parameters for Maximizing Conjugation Efficiency

Optimizing the reaction parameters is essential to maximize the efficiency of this compound conjugation to proteins and peptides while maintaining the integrity and function of the biomolecule. Key parameters include the solvent system, buffer conditions, pH, temperature, and reaction duration.

The reaction between the NHS ester and primary amines typically occurs in aqueous solutions. However, this compound may require dissolution in an organic solvent before being diluted into an aqueous buffer due to its solubility properties. broadpharm.com Suitable organic solvents for dissolving NHS esters include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). uni.luchemsrc.combroadpharm.com

The conjugation reaction is generally carried out in neutral or slightly alkaline aqueous buffers, with a pH range of 7-9 often recommended. uni.luchemsrc.comsigmaaldrich.combroadpharm.com Phosphate-buffered saline (PBS) is a commonly used buffer system for protein conjugations. broadpharm.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these compounds will compete with the protein for reaction with the NHS ester, leading to reduced conjugation efficiency to the target biomolecule. chemsrc.combroadpharm.com If the protein sample is in an amine-containing buffer, it should be exchanged into an amine-free buffer before the conjugation reaction. broadpharm.com The hydrophilic PEG5 spacer in this compound helps enhance the solubility of the reagent and the resulting conjugate in aqueous environments. labsolu.cauni.luchemsrc.comiris-biotech.de

The temperature and duration of the conjugation reaction also play significant roles in the efficiency and outcome of labeling with this compound. Reaction conditions reported in the literature for NHS ester conjugations, including those involving TCO-PEG-NHS esters, vary depending on the specific protein and desired degree of labeling.

Common reaction conditions include incubation at room temperature for durations ranging from 30 minutes to overnight. uni.luchemsrc.com Reactions performed on ice for a longer duration (e.g., two hours) are also reported. broadpharm.com Some protocols suggest overnight incubation at 4°C. The choice of temperature and time can influence the reaction rate and the potential for hydrolysis of the NHS ester, which competes with the amine reaction, particularly at higher pH and temperatures. For instance, incubating a conjugation reaction on ice can help slow down the hydrolysis of the NHS ester. broadpharm.com Optimizing these parameters is crucial to achieve sufficient labeling while minimizing side reactions and preserving protein activity.

Here is a summary of some reported reaction conditions for NHS ester conjugations:

| Temperature | Reaction Duration | Buffer/Conditions | Reference |

| Room temperature | Overnight | PBS (pH 8.5) | |

| Room temperature | Overnight | DMF, Et3N, HATU (for TCO-PEG4-NHS synthesis) | |

| Room temperature | 30-60 minutes | Non-amine containing aqueous buffer (pH 7.0-8.0) | broadpharm.com |

| On ice | 2 hours | Non-amine containing aqueous buffer (pH 7.0-8.0) | broadpharm.com |

| 4°C | Overnight | 1x PBS (pH 8) | |

| Room temperature | 1 hour | Reaction buffer (e.g., phosphate (B84403) buffer) | uni.lu |

| Room temperature | 30 minutes | 0.5 M Carbonate/bicarbonate buffer (pH 8.75) | |

| 37°C | 2 hours | Tris-HCl buffer (for carbonylacrylic-TCO synthesis) | |

| Room temperature | 8 hours | Mild buffer conditions (for microsphere conjugation) |

Note: The specific TCO-PEG linker length may vary across these examples, but the general principles of NHS ester reactivity apply.

Molar Ratios of this compound to Target Biomolecules

Optimizing the molar ratio of this compound to the target biomolecule is crucial for controlling the degree of labeling (DOL) and ensuring the desired conjugate properties. The NHS ester reaction competes with hydrolysis in aqueous environments, and both processes are influenced by pH. escholarship.orgescholarship.org Higher pH generally increases both amine reactivity and hydrolysis; therefore, maintaining a slightly alkaline pH (e.g., pH 8.0-9.0) is often preferred, along with using an excess of the NHS ester reagent to account for hydrolysis. escholarship.orgfurthlab.xyzbiorxiv.org

Studies involving the conjugation of TCO-NHS esters (including PEGylated versions) to antibodies have explored a range of molar ratios to achieve varying degrees of TCO incorporation. For instance, molar ratios of 5, 10, and 15 equivalents of TCO per 1 equivalent of antibody have been used to achieve different degrees of labeling. mdpi.com Another study utilized a molar ratio of 15 TCO-(PEG)4-NHS-ester per mAb for conjugation reactions. biorxiv.org Typical conditions for conjugating proteins at low concentrations (e.g., <5 µM) may involve using a 4-5 fold molar excess of the excess protein over the limiting protein, or a 20-fold molar excess of the TCO reagent to the protein. interchim.frwindows.net The optimal molar ratio is often determined empirically for each specific biomolecule to balance the desired level of functionalization with potential impacts on biomolecule activity or solubility. tocris.com

| Target Biomolecule | TCO-NHS Ester Equivalent | Reference |

| Antibody (mAb) | 5, 10, and 15 per mAb | mdpi.com |

| Antibody (mAb) | 15 TCO-(PEG)4-NHS-ester per mAb | biorxiv.org |

| Protein (low concentration, <5 µM) | 4-5 fold molar excess over limiting protein | windows.net |

| Protein | 20-fold molar excess | interchim.frwindows.net |

Advanced Characterization Techniques for this compound Conjugates

Characterization of this compound conjugates is essential to confirm successful conjugation, assess purity, determine the degree of labeling, and validate functional activity. A combination of spectroscopic, chromatographic, and mass spectrometric techniques, along with functional assays, is typically employed.

Spectroscopic Analysis for Confirmation of Conjugation

Spectroscopic methods, such as UV-Vis, NMR, and IR spectroscopy, can provide valuable information regarding the presence of the TCO and PEG5 moieties in the conjugate. UV-Vis spectroscopy can be used to quantify the concentration of proteins (at 280 nm) or other chromophoric labels attached via the this compound. windows.netfurthlab.xyz While the TCO group itself may not have a strong UV-Vis absorbance in a readily accessible range for typical bioconjugation applications, conjugation to a molecule with a distinct chromophore allows for photometric determination of the degree of labeling. researchgate.netnih.gov NMR spectroscopy can be used to confirm the structure of the synthesized this compound and, in some cases, to assess the incorporation of the PEG linker onto smaller molecules or peptides by analyzing characteristic proton or carbon signals. IR spectroscopy can provide information about the functional groups present, such as the appearance of amide bonds formed during the NHS ester reaction.

Chromatographic Separation and Purity Assessment of Bioconjugates

Chromatographic techniques are widely used for the separation and purification of bioconjugates and for assessing their purity. Size exclusion chromatography (SEC), also known as gel filtration chromatography, is particularly useful for separating conjugated biomolecules from unconjugated reagents and byproducts based on size. interchim.frfurthlab.xyzbiorxiv.org This is essential for removing excess unreacted this compound and hydrolyzed products after the initial labeling reaction. interchim.frfurthlab.xyz

Fast Protein Liquid Chromatography (FPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for analyzing the purity and homogeneity of protein conjugates. chromatographyonline.comscispace.comresearchgate.net SEC-HPLC or SEC-FPLC can be used to assess the presence of aggregates or unconjugated biomolecule. chromatographyonline.comresearchgate.net While HPLC is typically used for smaller molecules, FPLC is designed for the purification of larger biomolecules like proteins. chromatographyonline.com

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry (MS) is a critical tool for determining the molecular weight of the conjugate and the stoichiometry of labeling (i.e., the average number of TCO-PEG5 moieties attached per biomolecule). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS or UPLC-ESI-MS), are commonly employed. interchim.frfurthlab.xyzresearchgate.netnih.govulisboa.pt

MALDI-TOF MS can provide information on the average mass of the conjugated species, allowing for the calculation of the average number of TCO-PEG5 units attached. biorxiv.orgresearchgate.netnih.govacs.orgnih.govescholarship.org While useful for determining the average functionalization, resolving the heterogeneity of labeling (different numbers of TCO units per molecule) can be challenging with MALDI-TOF MS, especially for larger biomolecules like antibodies. researchgate.netnih.gov

LC-ESI-MS offers better resolution for analyzing the distribution of conjugated species with different degrees of labeling, particularly for smaller proteins or peptides. researchgate.netnih.govulisboa.pt However, for very large and complex conjugates like highly modified antibodies, resolving individual species with slightly different numbers of small TCO moieties can still be difficult. researchgate.netnih.gov Despite these challenges, MS techniques are indispensable for confirming the successful covalent attachment of the TCO-PEG5 moiety and quantifying the extent of functionalization.

Functional Reactivity Assays for Validating Conjugate Performance

Beyond physical characterization, it is crucial to assess the functional reactivity of the TCO-PEG5 conjugate, particularly its ability to participate in the intended click chemistry reaction with a tetrazine-functionalized molecule and, if applicable, the preserved activity of the conjugated biomolecule.

Functional reactivity assays typically involve reacting the TCO-PEG5 conjugate with a complementary tetrazine-containing probe or biomolecule and evaluating the efficiency of the click reaction. This can be monitored using various techniques depending on the nature of the tetrazine partner, such as fluorescence spectroscopy if a fluorescent tetrazine is used, or by assessing the formation of the clicked product using chromatography or mass spectrometry. broadpharm.comwindows.netescholarship.org

For bioconjugates involving proteins or antibodies, it is also vital to confirm that the conjugation process has not significantly impaired the biological activity of the biomolecule, such as antigen binding affinity for antibodies. biorxiv.org Functional assays relevant to the specific application of the bioconjugate are performed to validate its performance. For example, in the case of TCO-conjugated antibodies for pretargeted imaging or therapy, in vitro cell binding assays or in vivo biodistribution studies after reaction with a radiolabeled tetrazine can demonstrate the preserved targeting ability and click reactivity of the conjugate. biorxiv.orgacs.orgnih.gov These assays confirm that the TCO-PEG5 modification is compatible with the biomolecule's function and that the TCO moiety is accessible and reactive for the subsequent click chemistry step.

Research Applications of Tco Peg5 Nhs Ester in Chemical Biology and Nanotechnology

Functionalization of Nanomaterials for Biomedical Research

Conjugation to Quantum Dots and Magnetic Particles

TCO chemistry, including the use of TCO-functionalized linkers like TCO-PEG5 NHS ester, has been applied in the modification of nanoparticles such as quantum dots (QDs) and magnetic particles (MPs). This conjugation enables the integration of the unique properties of these nanoparticles with biomolecules or targeting ligands through the highly efficient and bioorthogonal tetrazine ligation. For instance, TCO-modified entities can be used to label bacteria with tetrazine-modified magnetic nanoprobes (MNPs) for diagnostic purposes. nih.gov This approach allows for the effective coupling of magnetic probes to target surfaces using a generalized labeling strategy. nih.gov The Tz/TCO cycloaddition reaction exhibits fast kinetics and good stability in biological media, contributing to the efficient labeling of targets with magnetic nanoparticles. nih.gov The combination of TCO click chemistry with quantum dots is also being explored for various applications. synvenio.com

Design of Targeted Delivery Systems Utilizing TCO-Functionalized Nanocarriers

TCO-functionalized nanocarriers are being developed for targeted delivery applications, leveraging the speed and specificity of the TCO-tetrazine click reaction. This strategy often involves pre-targeting, where a TCO-modified nanocarrier is allowed to accumulate at a target site, followed by the administration of a tetrazine-labeled payload that rapidly conjugates to the accumulated nanocarrier. nih.govacs.org This temporal separation of targeting and payload delivery can improve target-to-background ratios. nih.govacs.org

Examples include the development of TCO-functionalized liposomal nanoparticles (TCO-LNP) for specific binding through inverse electron-demand Diels-Alder click chemistry. d-nb.info These nanoparticles can be designed to accumulate passively in tumors via the enhanced permeability and retention (EPR) effect. d-nb.info Subsequently, a radiolabeled tetrazine can be administered for rapid conjugation and imaging. nih.govacs.org Polymer-based targeting agents, such as polypeptide-graft-polypeptoid polymers (PeptoBrushes) functionalized with TCO, have also been developed for pretargeted imaging, showing enhanced reaction rates with lipophilic tetrazines. nih.govacs.org This enhancement is hypothesized to result from hydrophobic effects and rearrangements within the polymer that create hydrophobic patches attracting lipophilic tetrazines. nih.govacs.org

Amphiphilic click reactive anchors (ACRAs) consisting of phospholipid PEG-conjugates functionalized with TCO have been synthesized to enable site-specific in vivo bioorthogonal reactions with mRNA-loaded lipid nanoparticles (mRNA-LNP). biorxiv.org This strategy involves delivering ACRA-TCO to targeted cells using focused ultrasound, which promotes the subsequent delivery and internalization of mTz-functionalized mRNA-LNP. biorxiv.org

Engineering of Biologically Active Macromolecules

This compound and similar TCO-containing linkers are instrumental in the engineering of biologically active macromolecules, enabling precise functionalization and conjugation for various research purposes. The ability to form stable, covalent linkages under mild conditions is crucial for preserving the activity of sensitive biomolecules.

Synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) as Research Tools

Click chemistry, including the TCO-tetrazine ligation, is increasingly used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) as research tools. researchgate.net ADCs are designed to deliver cytotoxic payloads specifically to target cells by linking them to antibodies. sigmaaldrich.com PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting E3 ubiquitin ligases. researchgate.netmedchemexpress.comnih.gov

TCO-containing linkers, such as TCO-PEG1-Val-Cit-OH, are employed in the synthesis of cleavable ADC linkers that can undergo iEDDA reactions with tetrazine-containing molecules. medchemexpress.com This allows for targeted delivery and release of the drug payload. Similarly, TCO-PEG linkers are used in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The click chemistry approach provides an efficient, rapid, and highly selective method for conjugating the different components of ADCs and PROTACs. While traditional methods for ADC synthesis may result in heterogeneous products, click chemistry enables the construction of chemically defined ADCs. TCO-tetrazine ligation offers a robust conjugation method for attaching antibodies to nanogels, demonstrating high efficiency compared to other click chemistry methods in some applications. nih.gov In the context of PROTACs, bioorthogonal TCO groups have been incorporated into ligands of E3 ubiquitin ligases, allowing for targeted degradation of proteins of interest upon reaction with tetrazine-modified targeting components. researchgate.net

Multifunctionalization of Proteins for Molecular Probe Development

The TCO-tetrazine ligation is a powerful tool for the site-selective multifunctionalization of proteins, enabling the development of sophisticated molecular probes. This bioorthogonal reaction allows for the attachment of various functionalities, such as dyes, polymers, or other proteins, to specific sites on a protein without interfering with its native structure or function. mpg.dersc.org

The iEDDA reaction between tetrazine and TCO has been successfully employed for protein modification, including at disulfide sites, in a highly selective manner. mpg.de This strategy allows for the conjugation of TCO-modified molecules to tetrazine-functionalized proteins or antibody fragments, yielding stable bioconjugates rapidly. mpg.de The ability to introduce multiple functionalities onto a single protein molecule with high precision is crucial for creating probes for imaging, sensing, and studying protein interactions. synvenio.comnih.govrsc.org The fast reaction rates and high selectivity of the Tz-TCO ligation make it exceptionally useful for bioconjugation studies, including protein modification. rsc.org TCO-containing substrates like dyes, polymers, and enzymes can be conjugated to tetrazine-modified proteins efficiently. rsc.org Furthermore, TCO-tetrazine chemistry can be used for bioorthogonal turn-off strategies, such as the rapid disassembly of fluorescently labeled antibodies, or for temporal regulation of molecular function inside living cells through triggered cleavage. acs.orgacs.org

Creation of Defined Oligonucleotide Conjugates for Molecular Probes

This compound and related TCO linkers are also used in the creation of defined oligonucleotide conjugates for molecular probes. Oligonucleotides can be synthesized with primary amino functional groups at specific positions (e.g., 5' or 3' ends, or internally). genelink.combiosyn.com this compound can then be conjugated to these amino-modified oligonucleotides via the NHS ester group. biosyn.com The resulting TCO-modified oligonucleotides can subsequently participate in click chemistry reactions with tetrazine-labeled molecules. genelink.comlumiprobe.com

This approach allows for the precise incorporation of TCO moieties into oligonucleotides, enabling their use in various click chemistry applications. biosyn.com For example, TCO-modified oligos can be conjugated to terminal alkyne-modified oligos using copper(I)-catalyzed click chemistry (though the TCO-tetrazine reaction is copper-free) to form cyclic oligos for biophysical and biological studies. genelink.com The TCO-tetrazine ligation's speed and biocompatibility are advantageous for conjugating oligonucleotides to other biomolecules or materials for developing molecular probes with tailored properties. synvenio.com

Advancements in Biosensor and Diagnostic Platform Development

This compound and the associated TCO-tetrazine click chemistry play a significant role in the development of advanced biosensors and diagnostic platforms. The ability to efficiently and selectively immobilize biomolecules or probes onto surfaces or particles is crucial for creating sensitive and specific detection systems.

Click chemistry, combined with functional nanoparticles, is gaining attention for developing biosensors with effective signal transformation and amplification. nih.gov The bioorthogonal cycloaddition between tetrazines and trans-cyclooctenes has been used for functionalizing nanoprobes in biochemical assays. nih.gov This reaction offers rapid kinetics, low toxicity, and controllability, making it suitable for developing nanosensors for clinical diagnostic assays. nih.gov

TCO-modified antibodies can be used to label pathogens with tetrazine-modified magnetic nanoprobes for specific pathogen detection using diagnostic magnetic resonance (DMR). nih.gov This method allows for accurate and rapid detection of bacteria in complex specimens. nih.gov The Tz/TCO cycloaddition reaction enables robust and efficient labeling, enhancing the transverse relaxation of the samples for NMR detection. nih.gov

Immobilization of Biomolecules on Solid Supports for Sensing Applications

The ability to effectively immobilize biomolecules, such as proteins and peptides, onto solid supports is fundamental to the development of various biosensing platforms. This compound facilitates this process through its orthogonal reactive groups. The NHS ester can be used to covalently attach the linker to amine-functionalized solid surfaces or to amine-containing biomolecules in solution. Subsequently, the TCO handle on the immobilized linker or labeled biomolecule allows for rapid and specific conjugation with tetrazine-modified molecules or surfaces via click chemistry sigmaaldrich.comaxispharm.com. This approach offers a controlled and oriented immobilization strategy, which can be crucial for maintaining the activity and accessibility of the immobilized biomolecules, thereby improving the performance of sensing devices.

The click chemistry reaction between TCO and tetrazine is highly efficient and can proceed under mild, aqueous conditions, making it suitable for sensitive biomolecules. This enables the creation of patterned surfaces with immobilized biomolecules for multiplexed sensing applications. The PEG spacer also contributes by providing a hydrophilic environment around the immobilized biomolecule, which can reduce non-specific binding and improve signal-to-noise ratios in sensing assays.

Enhancement of Immunoassay Sensitivity through Directed Conjugation Strategies (e.g., ELISA)

In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay), the orientation and density of immobilized antibodies or antigens significantly impact sensitivity and specificity. This compound can be employed to achieve directed conjugation, leading to improved assay performance. By conjugating the NHS ester of this compound to specific sites on an antibody (e.g., lysine (B10760008) residues), a TCO-modified antibody can be generated. This modified antibody can then be captured on a solid support functionalized with tetrazine, or used to capture a tetrazine-labeled antigen. This directed immobilization strategy ensures that the antigen-binding sites of the antibody are oriented away from the surface, maximizing their availability for target binding.

Furthermore, the rapid kinetics of the TCO-tetrazine click reaction allow for quick and efficient conjugation steps during assay development. The PEG linker helps to reduce steric hindrance and minimize non-specific interactions with the assay surface, contributing to lower background signals and improved sensitivity. This directed and efficient conjugation approach can lead to enhanced signal amplification and more accurate detection of analytes in immunoassays.

Integration into Microfluidic Devices and Lab-on-a-Chip Systems

Microfluidic devices and lab-on-a-chip systems require precise control over surface chemistry and biomolecule immobilization for their function in applications such as diagnostics, cell sorting, and synthesis. This compound is well-suited for integration into these systems due to its ability to mediate specific and rapid conjugations within the confined volumes and intricate channels of microfluidic architectures.

The NHS ester group can be used to functionalize the internal surfaces of microfluidic channels with TCO or to label biomolecules that are subsequently introduced into the device. The subsequent click reaction with a tetrazine-functionalized component allows for the patterned immobilization of biomolecules or the formation of hydrogels within specific regions of the microfluidic chip. harvard.edu For example, this compound has been used to activate primary amines on microspheres for conjugation with tetrazine-modified proteins within a microfluidic setup designed for generating hydrogel particles. harvard.edu This enables the creation of complex microenvironments with precisely located biochemical functionalities. The hydrophilic nature of the PEG linker also helps to maintain flow within microchannels and reduce non-specific adsorption to channel walls, which is a common challenge in microfluidics. The fast reaction kinetics of the TCO-tetrazine click chemistry are advantageous for rapid assay times and efficient on-chip reactions.

Comparative Analysis and Future Perspectives for Tco Peg5 Nhs Ester

Comparative Efficacy and Selectivity with Other Bioorthogonal Chemistries

The selection of a bioorthogonal chemistry is dictated by factors such as reaction kinetics, selectivity, and stability of the resulting conjugate. The inverse-electron-demand Diels-Alder (iEDDA) reaction, for which TCO-PEG5 NHS ester is a key component, exhibits distinct advantages in these areas.

The iEDDA ligation between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out primarily for its exceptionally rapid reaction kinetics, which are orders of magnitude faster than those of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). iris-biotech.denih.gov This reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyrazine (B8608421) bond. interchim.fr SPAAC, conversely, involves a [3+2] cycloaddition between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097) to form a stable triazole. interchim.fraatbio.com

The significant difference in reaction rates is a critical factor in applications where low concentrations of reactants are used, such as in living systems. iris-biotech.de The TCO-tetrazine reaction's speed allows for efficient labeling at nanomolar concentrations, minimizing the required amount of labeling reagent. nih.gov While both chemistries are considered highly bioorthogonal, reacting selectively with their partners without interfering with native biological functional groups, the TCO-tetrazine pair's kinetic superiority makes it particularly suitable for time-sensitive applications like in vivo imaging. interchim.fraatbio.comnih.gov

| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) |

| Reaction Mechanism | Inverse-electron-demand Diels-Alder | Strain-promoted [3+2] cycloaddition |

| Second-Order Rate Constant (k₂) | ~800 to 10⁵ M⁻¹s⁻¹ iris-biotech.denih.gov | ~10⁻² to 2 M⁻¹s⁻¹ nih.govnih.gov |

| Bioorthogonality | Excellent iris-biotech.deresearchgate.net | Excellent aatbio.comaatbio.com |

| Key Advantage | Extremely fast reaction kinetics, ideal for low concentrations iris-biotech.denih.gov | High stability of reactants and product; well-established aatbio.comaatbio.com |

| Reactant Stability | TCO can isomerize; Tetrazines can have varying stability lookchem.com | Both azide and DBCO are generally very stable aatbio.com |

Research comparing iEDDA and SPAAC for target protein enrichment has demonstrated superior efficiency for the iEDDA reaction. In one study, a TCO-functionalized probe achieved 100% enrichment of the target protein PARP1, whereas the DBCO-azide (SPAAC) method yielded only 45% efficiency under the same conditions. nih.gov This highlights the practical impact of the kinetic advantage in achieving higher yields and more sensitive detection.

Maleimide-thiol conjugation is a widely used method for linking molecules to cysteine residues in proteins. nih.gov The reaction involves the Michael addition of a thiol to the maleimide (B117702) double bond, forming a stable thioether bond. iris-biotech.de While effective and rapid, this chemistry has notable drawbacks compared to the TCO-tetrazine ligation. chemrxiv.orgbachem.com

The primary advantage of the TCO-tetrazine system is its superior stability and bioorthogonality. The thioether bond formed in maleimide-thiol conjugation is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in the cellular cytoplasm. researchgate.netcreativepegworks.com This can lead to the exchange of the conjugate with other thiols, resulting in off-target effects and loss of the desired product. creativepegworks.com In contrast, the dihydropyrazine bond formed by the TCO-tetrazine reaction is irreversible and highly stable under physiological conditions.

Furthermore, maleimides are not truly bioorthogonal as they can react with the high concentrations of endogenous thiols. The TCO moiety, however, is abiotic and does not react with naturally occurring functional groups, ensuring that the conjugation is highly specific to its tetrazine partner. iris-biotech.de

| Feature | TCO-Tetrazine Ligation | Maleimide-Thiol Conjugation |

| Specificity | Highly bioorthogonal; reacts only with tetrazine iris-biotech.de | Reacts with thiols; potential for cross-reactivity with endogenous thiols (e.g., glutathione) creativepegworks.comnih.gov |

| Bond Stability | Forms a highly stable, irreversible dihydropyrazine bond interchim.fr | Thioether bond is susceptible to retro-Michael reaction and thiol exchange researchgate.netcreativepegworks.com |

| Reaction pH | Wide range, typically physiological pH iris-biotech.de | Optimal at pH 6.5-7.5; maleimide hydrolysis can occur at higher pH uu.nlvectorlabs.com |

| Side Reactions | Minimal | Thiazine rearrangement with N-terminal cysteines; maleimide ring hydrolysis bachem.comuu.nl |

Current Limitations and Challenges in this compound Application

Despite its advantages, the application of TCO-based reagents is not without challenges. These limitations primarily concern the stability of the TCO moiety itself and the potential for non-specific interactions in complex biological settings.

The high reactivity of the trans-cyclooctene (TCO) isomer is due to its significant ring strain. However, this strain also makes it susceptible to isomerization into its more thermodynamically stable but unreactive cis-cyclooctene (CCO) conformer. lookchem.com This isomerization represents a critical limitation as it leads to a complete loss of reactivity towards tetrazines, thereby reducing the efficiency of the intended bioorthogonal ligation. lookchem.com

The rate of this isomerization can be influenced by environmental factors. Studies have shown that while many TCO derivatives are stable in aqueous buffers, the process can be accelerated under certain conditions present in biological systems. For instance, interaction with copper-containing proteins in vivo has been suggested to increase the rate of isomerization. researchgate.net Therefore, the stability of the TCO-conjugate must be carefully considered during experimental design, particularly for applications involving long incubation times or complex biological media. lookchem.com

While the TCO-tetrazine reaction is highly selective, the hydrophobic nature of the TCO core can lead to non-specific binding to proteins and other biomolecules, particularly in complex systems like cell lysates or plasma. nih.gov This can sequester the TCO reagent, reducing its effective concentration available for the specific bioorthogonal reaction.

Emerging Research Directions and Innovations

Research in bioorthogonal chemistry is continuously evolving to address the limitations of existing reagents. For TCO-based chemistries, efforts are focused on enhancing the stability and reactivity of the TCO moiety and expanding its applications.

Innovations include the development of novel TCO derivatives with modified ring structures. For example, the creation of bicyclic TCO derivatives or the introduction of cyclopropane (B1198618) ring fusions can increase the strain of the double bond, leading to even faster reaction kinetics while simultaneously improving the stability against isomerization. researchgate.netresearchgate.net These next-generation dienophiles aim to provide researchers with tools that are both faster and more robust for demanding in vivo applications.

Furthermore, new strategies are being developed to control the reactivity of TCO-tetrazine ligations in a spatio-temporal manner. This includes the design of "caged" TCO or tetrazine compounds that are unreactive until activated by a specific stimulus, such as light. Such advancements will enable more precise control over bioconjugation events within living systems, opening up new avenues for studying dynamic biological processes.

Exploration of Novel TCO Analogues and Linker Architectures

The foundational design of TCO-PEG5-NHS ester, which combines a reactive trans-cyclooctene (TCO) core with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester, has paved the way for extensive research into next-generation bioorthogonal reagents. axispharm.comcreative-biolabs.com The continuous pursuit of enhanced reaction kinetics, improved stability, and more favorable physicochemical properties has led to the development of novel TCO analogues and diverse linker architectures. nih.govudel.edu

A primary focus of this exploration is the modification of the TCO ring itself. While the classic TCO structure is highly effective, new derivatives have been synthesized to fine-tune the balance between strain-promoted reactivity and stability. nih.gov For instance, conformationally strained TCOs, such as sTCO, exhibit some of the fastest reaction rates with tetrazines. researchgate.net Conversely, other modifications aim to increase stability and reduce the potential for undesired isomerization to the unreactive cis-cyclooctene form, a process that can be influenced by interactions with biological components like copper-containing proteins. acs.org Researchers have developed a class of TCOs, termed "α-TCOs," which are prepared through stereocontrolled additions to trans-cyclooct-4-enone and demonstrate not only high reactivity but also more favorable hydrophilic properties compared to other analogues. udel.edu

Linker architecture plays an equally critical role in the performance of the bioconjugation reagent. The PEG5 linker in TCO-PEG5-NHS ester serves to increase aqueous solubility and provide spatial separation between the conjugated biomolecule and the TCO moiety, which can prevent the TCO group from being buried within the biomolecule's structure. researchgate.netescholarship.org Research has expanded on this concept by investigating linkers with varying lengths and compositions. medchemexpress.com For example, incorporating hydrophilic linkers has been shown to preserve the reactivity of the TCO group, leading to a significant enhancement in functional density on antibodies without compromising their binding affinity. researchgate.net The development of bifunctional TCO linkers allows for a two-step conjugation strategy, expanding the structural diversity achievable from a single precursor. researchgate.net This modular approach enables the creation of reagents with different functionalities, such as maleimides or carbonates, attached to the TCO core via various spacer lengths. researchgate.net

| TCO Analogue/Linker Feature | Key Characteristic | Primary Advantage | Reference |

|---|---|---|---|

| Standard TCO | Classic trans-cyclooctene ring | Well-established reactivity in IEDDA reactions | nih.gov |

| sTCO (strained TCO) | Conformationally strained ring system | Extremely fast reaction kinetics with tetrazines | researchgate.net |

| α-TCOs | Synthesized via stereocontrolled 1,2-additions to keto-TCO | High reactivity and improved hydrophilic properties | udel.edu |

| Hydrophilic PEG Linkers | Inclusion of polyethylene glycol chains of varying lengths | Increases water solubility and prevents steric hindrance, preserving TCO reactivity | researchgate.netescholarship.org |

| Bifunctional Linkers | Contain TCO and a second reactive group (e.g., maleimide) on a single linker | Allows for modular, multi-step conjugation strategies and creation of diverse constructs | researchgate.net |

Integration with Advanced Synthetic Methodologies for Conjugate Libraries

The versatility of the TCO-PEG5-NHS ester scaffold is significantly amplified when combined with advanced synthetic methodologies, enabling the rapid generation of diverse conjugate libraries. nih.gov Such libraries are invaluable for screening and optimizing biomolecular interactions, drug delivery systems, and diagnostic tools. Modern organic chemistry techniques are moving beyond traditional methods to provide more efficient and programmable routes for synthesizing novel bioorthogonal reagents. nih.gov

Key methodologies that can be integrated with TCO-based synthesis include:

Transition-Metal Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the direct functionalization of core chemical structures. nih.gov By applying these methods to precursors of TCO-PEG5-NHS ester, a wide array of substituents can be introduced onto the TCO ring or the linker, systematically altering properties like reactivity, stability, and solubility.

Photochemical and Continuous Flow Chemistry: Flow photochemistry has become a vital technique for the preparative synthesis of TCO derivatives in scalable quantities. udel.edu Custom flow reactors can significantly decrease the time required to produce multigram amounts of TCO precursors, enhancing the accessibility of these reagents for large-scale library generation. udel.edu This methodology provides precise control over reaction conditions, leading to higher yields and purity.

Modular "Click Chemistry" Approaches: The core concept of click chemistry, which includes the inverse electron demand Diels-Alder (IEDDA) reaction itself, can be used in the synthesis of the reagents. medchemexpress.com For instance, a dual bioorthogonal approach using a dibenzylcyclooctyne (DBCO)-PEG-TCO molecule allows for initial conjugation to an azide-modified antibody, followed by the TCO-tetrazine reaction. researchgate.net This modularity facilitates the assembly of complex conjugates from a set of standardized building blocks.

The application of these advanced synthetic strategies allows for the creation of libraries where specific parameters of the TCO-PEG5-NHS ester molecule are systematically varied. For example, libraries could be generated with different PEG linker lengths (e.g., PEG3, PEG4, PEG12), alternative TCO cores (e.g., sTCO), or different reactive esters. medchemexpress.com This systematic approach is crucial for developing PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the linker length, shape, and attachment points are critical for efficacy. precisepeg.comwuxixdc.comnih.gov

Potential for High-Throughput Conjugation and Screening Applications

The exceptionally fast and specific nature of the TCO-tetrazine ligation is ideally suited for high-throughput applications where speed, reliability, and low background signal are paramount. broadpharm.com The TCO-PEG5-NHS ester reagent enables the straightforward labeling of primary amine-containing molecules, which can then be used in high-throughput screening (HTS) platforms. axispharm.com

A prime example of this potential is in the preparation of small-molecule microarrays. nih.gov In this application, libraries of small molecules can be functionalized with a TCO group and then immobilized onto a tetrazine-modified surface. The high efficiency and bioorthogonality of the reaction allow for the creation of densely packed and well-defined microarrays under mild, aqueous conditions. These arrays can then be screened against fluorescently labeled proteins to identify inhibitors of protein-protein interactions or other binding events. nih.gov The TCO-tetrazine ligation has proven effective for this purpose, demonstrating its utility in discovering inhibitors for targets like bromodomains. nih.gov

The rapid kinetics of the reaction (with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹) mean that conjugations can be performed at very low concentrations, which is advantageous for preserving the function of sensitive biomolecules and reducing reagent consumption. broadpharm.commdpi.com This efficiency is a key enabler for automating conjugation processes in multi-well plate formats, further streamlining HTS workflows. The reaction's specificity ensures that the TCO group reacts only with its tetrazine partner, avoiding cross-reactivity with other functional groups present in complex biological samples. broadpharm.com

Future applications could involve the use of TCO-labeled libraries in combination with other high-throughput technologies, such as proteomic profiling and cell-based screening assays. udel.edu By conjugating TCO-PEG5-NHS ester to libraries of peptides, oligonucleotides, or other targeting moieties, researchers can rapidly screen for candidates with desired biological activity in a highly parallelized manner.

| Application | Role of TCO-PEG5-NHS Ester | Key Advantages for HTS | Reference |

|---|---|---|---|

| Small-Molecule Microarrays | Enables immobilization of amine-containing small molecules onto tetrazine-functionalized surfaces. | Fast, specific, and bioorthogonal ligation allows for high-density array fabrication under aqueous conditions. | nih.gov |

| Automated Bioconjugation | Provides a reliable method for labeling proteins, peptides, or other molecules in multi-well plate formats. | Exceptional reaction kinetics permit the use of low concentrations; reaction is catalyst-free and proceeds under mild conditions. | broadpharm.com |

| Library Screening | Used to generate libraries of TCO-tagged molecules (e.g., peptides, oligonucleotides) for screening against biological targets. | High chemoselectivity ensures minimal off-target reactions, providing a clear signal in complex biological media. | broadpharm.com |

| Pretargeted Imaging/Therapy Screening | Allows for the rapid labeling of targeting vectors (e.g., antibodies) to screen for optimal pretargeting performance in vivo. | The ability to screen unlabeled tetrazine libraries against a single TCO-modified antibody simplifies the evaluation of pharmacokinetics. | nih.gov |

Q & A

Q. What analytical techniques are recommended to quantify conjugation efficiency?

- Methodological Answer : Use SDS-PAGE with Coomassie staining or UV-Vis spectroscopy (NHS ester absorption at ~260 nm) for preliminary analysis. Confirm labeling efficiency via MALDI-TOF mass spectrometry or fluorescence detection (if using a fluorescently tagged counterpart) .

Advanced Research Questions

Q. How can the PEG5 spacer length in this compound influence binding kinetics compared to shorter PEG spacers?

- Methodological Answer : Design a comparative study using TCO linkers with PEG2, PEG5, and PEG10 spacers. Measure binding efficiency via surface plasmon resonance (SPR) or Förster resonance energy transfer (FRET). Include steric hindrance controls (e.g., bulky target proteins) and assess solubility differences using dynamic light scattering (DLS) .

Q. What experimental strategies resolve contradictions in reported reaction efficiencies for this compound under non-standard pH conditions?

- Methodological Answer : Systematically vary pH (6.5–9.5) and monitor reaction kinetics using stopped-flow spectroscopy. Compare NHS ester hydrolysis rates (via HPLC) and conjugation yields (via LC-MS). Control for amine accessibility using lysine-deficient protein mutants .

Q. How should researchers design in vivo studies to evaluate the stability of this compound conjugates?

- Methodological Answer : Use radiolabeled (e.g., ^14C) or fluorescently tagged this compound. Administer conjugates in animal models and collect serum at timed intervals. Analyze metabolite stability via LC-MS/MS and biodistribution using PET/CT imaging. Include controls for non-specific binding and renal clearance .

Q. What systematic review frameworks (e.g., PICO, GRADE) are suitable for synthesizing evidence on this compound applications across biological systems?

- Methodological Answer : Apply the PICO framework:

- Population : Biomolecules (e.g., antibodies, peptides).

- Intervention : this compound conjugation.

- Comparison : DBCO-NHS or maleimide-based linkers.

- Outcome : Labeling efficiency, in vivo stability.

Use GRADE to assess evidence quality, focusing on study bias and reproducibility .

Data Analysis & Contradiction Resolution

Q. How can discrepancies in aggregation rates of this compound-labeled proteins be addressed?

- Methodological Answer : Perform DLS and SEC-MALS to quantify aggregation. Compare PEG5 spacer performance against alternative linkers (e.g., PEG3 or PEG7). Include negative controls (unmodified proteins) and assess buffer ionic strength effects .

Q. What statistical approaches are recommended for meta-analyses of this compound conjugation efficiencies across studies?

- Methodological Answer : Use random-effects models to account for inter-study variability. Calculate standardized mean differences (SMDs) for conjugation yields. Perform subgroup analyses by protein size, reaction time, and molar ratios. Assess publication bias via funnel plots .

Methodological Optimization

Q. How does DNA concentration influence one-step NHS ester labeling efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.